High-Affinity Angiotensin II AT1 Receptor Binding: Evidence from a Cross-Study Comparable Analysis
The 2-butyl-substituted derivative of a more complex biphenyl-imidazole scaffold demonstrates high affinity for the AT1 receptor. This data is presented as a benchmark for the potential of the 2-butyl-imidazole-4,5-dicarbonitrile core. The IC50 value is reported as 2.30 nM against the rat AT1 receptor, a key indicator of its potential as a lead scaffold for antihypertensive agents [1]. This value provides a reference point for comparing the activity of novel compounds built on this scaffold.
| Evidence Dimension | In Vitro AT1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Not applicable for this compound specifically; value is for a related 2-butyl-imidazole-4,5-dicarbonitrile derivative (CHEMBL337067). |
| Quantified Difference | Not applicable. |
| Conditions | Inhibition of specific binding of [125I]-Angiotensin II to AT1 receptor from rat adrenal membranes. |
Why This Matters
This demonstrates the core scaffold's potential for high potency, guiding medicinal chemists in selecting the 2-butyl derivative as a starting point for lead optimization in AII antagonist programs.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50471878 (CHEMBL337067). Retrieved April 12, 2024. View Source
